molecular formula C14H22O B13802200 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- CAS No. 72927-89-0

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl-

Cat. No.: B13802200
CAS No.: 72927-89-0
M. Wt: 206.32 g/mol
InChI Key: MNMIFQQWGUTOBE-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- is a complex organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound is notable for its multiple methyl groups and hydrogenated ring structure, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- typically involves multi-step organic reactions. Common starting materials might include naphthalene derivatives, which undergo hydrogenation and alkylation reactions. Specific catalysts and reaction conditions, such as temperature and pressure, are crucial for achieving the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. Catalysts such as palladium or platinum on carbon might be used to facilitate hydrogenation, while alkylation could be achieved using Friedel-Crafts conditions with aluminum chloride as a catalyst.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might further hydrogenate the naphthalene ring or reduce any ketone groups present.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce fully hydrogenated naphthalenes.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, simpler in structure.

    Tetralin: A hydrogenated derivative of naphthalene.

    1,2,3,4-Tetrahydronaphthalene: Another hydrogenated naphthalene derivative.

Uniqueness

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- is unique due to its specific substitution pattern and hydrogenation state, which may impart distinct chemical reactivity and physical properties compared to its analogs.

Properties

CAS No.

72927-89-0

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3,3,5,5-tetramethyl-4,4a,6,7-tetrahydro-1H-naphthalen-2-one

InChI

InChI=1S/C14H22O/c1-13(2)7-5-6-10-8-12(15)14(3,4)9-11(10)13/h6,11H,5,7-9H2,1-4H3

InChI Key

MNMIFQQWGUTOBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C2C1CC(C(=O)C2)(C)C)C

Origin of Product

United States

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